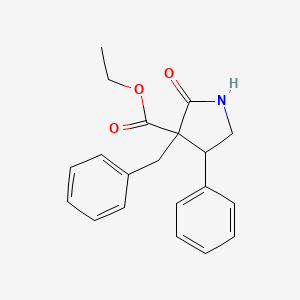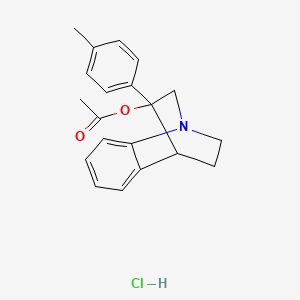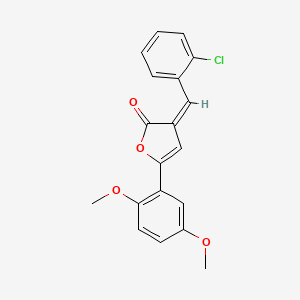
ethyl 3-benzyl-2-oxo-4-phenyl-3-pyrrolidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-benzyl-2-oxo-4-phenyl-3-pyrrolidinecarboxylate, also known as EBOP or EBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of pyrrolidinecarboxylate esters and has a molecular weight of 365.45 g/mol. EBOP is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone.
作用机制
The exact mechanism of action of ethyl 3-benzyl-2-oxo-4-phenyl-3-pyrrolidinecarboxylate is not well understood. However, it is believed that ethyl 3-benzyl-2-oxo-4-phenyl-3-pyrrolidinecarboxylate may act as a modulator of the GABAergic system, which is involved in the regulation of neurotransmitter activity in the brain. ethyl 3-benzyl-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been shown to bind to the benzodiazepine site of the GABAA receptor, which may lead to increased GABAergic activity and subsequent changes in neurotransmitter release.
Biochemical and Physiological Effects:
ethyl 3-benzyl-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that ethyl 3-benzyl-2-oxo-4-phenyl-3-pyrrolidinecarboxylate can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, ethyl 3-benzyl-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been shown to exhibit antibacterial and antifungal properties. In vivo studies have also demonstrated that ethyl 3-benzyl-2-oxo-4-phenyl-3-pyrrolidinecarboxylate can reduce inflammation and oxidative stress in animal models.
实验室实验的优点和局限性
One of the main advantages of using ethyl 3-benzyl-2-oxo-4-phenyl-3-pyrrolidinecarboxylate in laboratory experiments is its versatility as a building block for the synthesis of other compounds. Additionally, ethyl 3-benzyl-2-oxo-4-phenyl-3-pyrrolidinecarboxylate is relatively easy to synthesize and purify, making it an attractive option for researchers. However, one of the limitations of using ethyl 3-benzyl-2-oxo-4-phenyl-3-pyrrolidinecarboxylate is its relatively low solubility in water, which may limit its use in certain applications.
未来方向
There are several potential future directions for research involving ethyl 3-benzyl-2-oxo-4-phenyl-3-pyrrolidinecarboxylate. One area of interest is the development of new pyrrolidine derivatives with improved biological activity. Additionally, further studies are needed to elucidate the exact mechanism of action of ethyl 3-benzyl-2-oxo-4-phenyl-3-pyrrolidinecarboxylate and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for the preparation of ethyl 3-benzyl-2-oxo-4-phenyl-3-pyrrolidinecarboxylate and related compounds may also be an area of future research.
合成方法
Ethyl 3-benzyl-2-oxo-4-phenyl-3-pyrrolidinecarboxylate can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of benzylamine with ethyl acetoacetate in the presence of a catalyst such as piperidine. The resulting product is then treated with acid to obtain the final product, ethyl 3-benzyl-2-oxo-4-phenyl-3-pyrrolidinecarboxylate. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
Ethyl 3-benzyl-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of ethyl 3-benzyl-2-oxo-4-phenyl-3-pyrrolidinecarboxylate is its use as a building block in the synthesis of other compounds. ethyl 3-benzyl-2-oxo-4-phenyl-3-pyrrolidinecarboxylate can be used as a precursor for the synthesis of various pyrrolidine derivatives, which have been shown to exhibit a range of biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.
属性
IUPAC Name |
ethyl 3-benzyl-2-oxo-4-phenylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-2-24-19(23)20(13-15-9-5-3-6-10-15)17(14-21-18(20)22)16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOHPTKLNTXRMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(CNC1=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}methylamine hydrochloride](/img/structure/B5399647.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5399648.png)
![3-[2-(2,2-dimethylpyrrolidin-1-yl)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5399654.png)
![N,N'-1,2-propanediylbis[3-(3-chlorophenyl)acrylamide]](/img/structure/B5399656.png)
![5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole](/img/structure/B5399669.png)
![9-[3-(2-ethoxyethoxy)benzoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5399682.png)

![2-(diethylamino)-8-ethyl-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5399695.png)
![2-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B5399703.png)
![N-(2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5399710.png)

![N~1~-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5399727.png)

![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]nicotinamide](/img/structure/B5399733.png)